molecular formula C28H56O15 B609240 m-PEG13-acid CAS No. 1239588-11-4

m-PEG13-acid

Cat. No. B609240
CAS RN: 1239588-11-4
M. Wt: 632.74
InChI Key: RQQVDBLIIIQXET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-PEG13-acid is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The synthesis of m-PEG13-acid involves the reaction of the terminal carboxylic acid with primary amine groups in the presence of activators such as EDC or HATU . This forms a stable amide bond .


Molecular Structure Analysis

The molecular formula of m-PEG13-acid is C28H56O15 . It has a molecular weight of 632.74 .


Chemical Reactions Analysis

The terminal carboxylic acid of m-PEG13-acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .


Physical And Chemical Properties Analysis

M-PEG13-acid has a molecular weight of 632.7 and a chemical formula of C28H56O15 . It is soluble in DMSO, DCM, and DMF . It is stored at -20°C .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of m-PEG13-acid is primary amine groups . These are found in various biological molecules, including proteins, where they play crucial roles in numerous biological processes.

Mode of Action

m-PEG13-acid is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction allows m-PEG13-acid to bind to molecules containing primary amine groups, thereby modifying their properties.

Pharmacokinetics

The hydrophilic peg spacer in m-peg13-acid increases its solubility in aqueous media , which could influence its bioavailability and distribution within the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of m-PEG13-acid. For instance, the presence of primary amine groups is necessary for m-PEG13-acid to exert its action . Additionally, the reaction between m-PEG13-acid and primary amine groups requires the presence of activators . The solubility of m-PEG13-acid in aqueous media suggests that it may be more effective in hydrophilic environments.

Safety and Hazards

Users should avoid breathing mist, gas, or vapors of m-PEG13-acid . Contact with skin and eyes should be avoided . In case of contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . If inhaled, the victim should be moved to fresh air .

Future Directions

M-PEG13-acid is a reagent grade compound used for research purposes . Its hydrophilic PEG spacer, which increases solubility in aqueous media, makes it a promising compound for future research .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56O15/c1-31-4-5-33-8-9-35-12-13-37-16-17-39-20-21-41-24-25-43-27-26-42-23-22-40-19-18-38-15-14-36-11-10-34-7-6-32-3-2-28(29)30/h2-27H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQVDBLIIIQXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG13-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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